molecular formula C16H16O3 B6378429 4-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% CAS No. 1111120-29-6

4-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378429
CAS RN: 1111120-29-6
M. Wt: 256.30 g/mol
InChI Key: HQJLGLLWKCQIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%, otherwise known as 4-EFMF, is a phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in most organic solvents, making it an ideal choice for a variety of research experiments. As a formylated phenol, it can be used in a number of biochemical and physiological experiments, and has been the subject of numerous studies in recent years. In

Scientific Research Applications

4-EFMF has a wide range of applications in scientific research. It has been used as a reagent in a variety of biochemical and physiological experiments, including the synthesis of various organic compounds and the study of enzyme kinetics. It has also been used in the synthesis of various polymers and in the study of drug-receptor interactions. Additionally, it has been used in the synthesis of various drugs, including the anticonvulsant drug lamotrigine.

Mechanism of Action

The mechanism of action of 4-EFMF is not fully understood. However, it is believed to act as an inhibitor of enzymes, as it has been found to inhibit the activity of several enzymes, including cytochrome P450, a family of enzymes involved in drug metabolism. Additionally, 4-EFMF has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-EFMF has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, a molecule involved in a number of physiological processes, such as vasodilation and regulation of blood pressure. Additionally, it has been found to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

There are a number of advantages and limitations to using 4-EFMF in laboratory experiments. One of the main advantages of 4-EFMF is its solubility in most organic solvents, which makes it an ideal choice for a variety of research experiments. Additionally, it has been found to have a number of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to using 4-EFMF in laboratory experiments. For example, it has been found to be toxic at high concentrations, and can cause irritation of the skin, eyes, and respiratory tract. Additionally, it can be difficult to obtain in pure form, as it is often contaminated with impurities.

Future Directions

There are a number of potential future directions for 4-EFMF research. For example, further research could be conducted into the mechanism of action of 4-EFMF, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of 4-EFMF and its potential applications in drug synthesis. Additionally, research could be conducted into the potential toxicity of 4-EFMF, as well as its potential for use as a therapeutic agent. Finally, further research could be conducted into the potential for 4-EFMF to be used in the synthesis of other compounds, such as polymers and other organic compounds.

Synthesis Methods

4-EFMF can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with formaldehyde in a basic medium. This results in the formation of 4-(4-ethoxy-2-methylphenyl)-2-formylphenol, which is then purified by recrystallization. The second step involves the reaction of 4-(4-ethoxy-2-methylphenyl)-2-formylphenol with an alkyl halide in a basic medium. This results in the formation of 4-(4-ethoxy-2-methylphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-14-5-6-15(11(2)8-14)12-4-7-16(18)13(9-12)10-17/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJLGLLWKCQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685230
Record name 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-2-methylphenyl)-2-formylphenol

CAS RN

1111120-29-6
Record name 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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